4-Ethoxy-6-methylpyrimidine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-6-methylpyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-3-13-6-4-5(2)10-8(11-6)7(9)12/h4H,3H2,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFYKZMQNQIVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 4 Ethoxy 6 Methylpyrimidine 2 Carboxamide
Reactivity of the Pyrimidine (B1678525) Heterocycle
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature significantly influences its reactivity towards both electrophiles and nucleophiles. The substituents on the ring, namely the ethoxy and methyl groups at positions 4 and 6, and the carboxamide group at position 2, further modulate this reactivity.
Nucleophilic Reactions
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6. youtube.com The presence of a good leaving group at these positions facilitates nucleophilic substitution.
While 4-Ethoxy-6-methylpyrimidine-2-carboxamide itself does not possess a typical leaving group like a halogen at the 4 or 6 position, the principles of nucleophilic substitution on the pyrimidine ring are well-established from studies on related compounds. For instance, the displacement of a chloro group at the 4-position of a pyrimidine ring by various nucleophiles is a common synthetic strategy. rsc.orgrsc.org
Studies on 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) have shown that the chloro group can be selectively displaced by sodium ethoxide. youtube.com This highlights the reactivity of the C4 position to nucleophilic attack. In a different study, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles such as dimethylamine (B145610) and sodium phenoxide resulted in the substitution of the 4-chloro group. rsc.org
It is also conceivable that under forcing conditions, the ethoxy group at the C-4 position of this compound could potentially be displaced by strong nucleophiles.
Transformations of the Carboxamide Functional Group
The carboxamide group at the C-2 position is a key functional handle that can undergo a variety of chemical transformations.
Hydrolysis and Amide Bond Modifications
The amide bond of the carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The hydrolysis of pyrimidine-2-carboxamide (B1283407) to pyrimidine-2-carboxylic acid has been achieved by treatment with aqueous sodium hydroxide (B78521). nih.gov It is expected that this compound would undergo a similar transformation to yield 4-ethoxy-6-methylpyrimidine-2-carboxylic acid.
Table 1: Representative Conditions for Amide Hydrolysis
| Reactant | Reagents and Conditions | Product | Reference |
| Pyrimidine-2-carboxamide | aq. NaOH | Pyrimidine-2-carboxylic acid | nih.gov |
| 2-(p-substituted phenylthio)pyrimidine sulphoxides/sulphones | Alkaline hydrolysis | 2-Hydroxypyrimidine | rsc.org |
Beyond hydrolysis, the amide group can be modified. For instance, N-acylation reactions are possible. The synthesis of pyrimidine acrylamides has been accomplished through an N-acylation reaction between a 6-aminopyrimidine derivative and various carboxylic acids. nih.gov While this example involves an amino group, similar principles could be applied to modify the primary amide of this compound, for instance, through reactions with acid chlorides or anhydrides to form N-acyl derivatives.
Reductions and Oxidations
The reduction of carboxamides is a well-established transformation. A study on the reduction of 2-methoxy-pyrimidine-5-carboxamide with lithium aluminum hydride (LiAlH₄) showed that the reaction led to the formation of 2-methoxy-1,6-dihydropyrimidine-5-carbonitrile as the main product, indicating that under these conditions, both the carboxamide group and the pyrimidine ring were reduced. nih.gov This suggests that the reduction of this compound with strong reducing agents like LiAlH₄ could potentially lead to a complex mixture of products resulting from the reduction of both the carboxamide and the pyrimidine ring.
Information regarding the direct oxidation of the carboxamide group on a pyrimidine ring is limited in the reviewed literature. Generally, the oxidation of primary amides is not a common transformation. However, oxidative processes targeting other parts of the molecule could be envisioned.
Reactions Involving the Ethoxy Substituent
The ethoxy group at the C-4 position is an important modulator of the pyrimidine ring's reactivity. As an electron-donating group, it activates the ring towards electrophilic substitution.
The ethoxy group itself can participate in reactions. One of the most common reactions is its cleavage under acidic conditions to yield the corresponding pyrimidone. For instance, acid-mediated hydrolysis of 5-bromo-2,4-diethoxypyrimidine (B172408) results in the formation of the corresponding uracil (B121893) derivative. researchgate.net A similar transformation would be expected for this compound, which upon treatment with strong acid would likely yield 6-methyl-2-carboxamido-pyrimidin-4(3H)-one.
Furthermore, the ethoxy group can be displaced by strong nucleophiles, although this typically requires more forcing conditions compared to the displacement of a halogen. In a study on 6-alkoxy-4-chloro-5-nitropyrimidines, it was observed that the alkoxy group could be displaced by primary amines. chemrxiv.org This suggests that under certain conditions, the ethoxy group in this compound could be a target for nucleophilic substitution.
Table 2: Reactions Involving Alkoxy Substituents on Pyrimidines
| Reactant | Reagents and Conditions | Product | Reference |
| 5-Bromo-2,4-diethoxypyrimidine | Acid-mediated hydrolysis | 5-Bromo-uracil derivative | researchgate.net |
| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary amines | Disubstituted dialkyl/arylamine pyrimidines | chemrxiv.org |
Transformations at the Methyl Position
The methyl group at the 6-position of the pyrimidine ring, while generally stable, can be a site for various chemical modifications, primarily through oxidation or condensation reactions. The reactivity of methyl groups on pyrimidine rings has been a subject of study, particularly in the context of biological systems where enzymatic oxidation is a key process. nih.govnih.govllu.edu
Research on related methylpyrimidines, such as thymine (B56734) and 5-methylcytosine, has shown that the methyl group can be oxidized to form hydroxymethyl and subsequently formyl derivatives. nih.gov This oxidation is often initiated by radical species, such as hydroxyl radicals. nih.gov While direct experimental data on the oxidation of this compound is not extensively documented in publicly available literature, it is plausible that similar transformations could be achieved using appropriate oxidizing agents.
In a broader context, the methyl group of 6-methyluracil (B20015) derivatives has been shown to undergo reactions. For instance, the interaction of 5-hydroxy-6-methyluracil with sodium hydroxide in the presence of aerial oxygen leads to oxidation at the C(6) position, forming a p-quinonoid structure. researchgate.net This suggests that the methyl group can be involved in complex redox processes within the pyrimidine ring system.
Hypothetical transformations at the methyl position could also include condensation reactions. The acidity of the methyl protons can be enhanced by the electron-withdrawing nature of the pyrimidine ring, potentially allowing for deprotonation with a strong base followed by reaction with an electrophile.
Table 1: Potential Transformations at the Methyl Position of this compound
| Transformation Type | Reagents and Conditions (Hypothetical) | Product(s) |
| Oxidation | Mild Oxidizing Agents (e.g., SeO₂) | 4-Ethoxy-6-formylpyrimidine-2-carboxamide |
| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | 4-Ethoxy-2-carboxamidepyrimidine-6-carboxylic acid |
| Halogenation | N-Halosuccinimide, Radical Initiator | 4-Ethoxy-6-(halomethyl)pyrimidine-2-carboxamide |
| Condensation | Strong Base (e.g., LDA), Aldehyde/Ketone | 4-Ethoxy-6-(2-hydroxyalkyl)pyrimidine-2-carboxamide |
Ring-Opening and Rearrangement Processes
The pyrimidine ring is susceptible to nucleophilic attack, which can lead to either substitution or, under certain conditions, ring-opening and rearrangement. The presence of an ethoxy group at the 4-position and a carboxamide at the 2-position significantly influences the electronic distribution within the ring, making certain positions more prone to nucleophilic addition.
Studies on various pyrimidine derivatives have demonstrated that nucleophilic attack can occur at positions 2, 4, or 6. wur.nl The initial addition of a nucleophile can lead to the formation of a stable intermediate, which may then undergo ring fission. For example, the reaction of pyrimidine and its methyl derivatives with hydrazine (B178648) has been shown to result in ring contraction to form pyrazoles. researchgate.net This transformation involves an initial nucleophilic attack followed by a series of bond cleavages and formations.
In the case of this compound, a strong nucleophile could potentially attack the C6 position, facilitated by the electron-withdrawing nature of the adjacent nitrogen atom and the carboxamide group. This could lead to the cleavage of the N1-C6 bond. The subsequent fate of the resulting open-chain intermediate would depend on the reaction conditions and the nature of the nucleophile.
Rearrangement reactions of pyrimidines are also documented. For instance, the Dimroth rearrangement involves the transposition of an exocyclic nitrogen atom with a ring nitrogen atom. While this is more common in iminopyrimidines, related rearrangements can be envisioned. Another type of rearrangement involves the side-chain participating in an intramolecular reaction with the pyrimidine ring, leading to the formation of a new heterocyclic system. capes.gov.br
The stability of the pyrimidine ring in this compound suggests that drastic conditions, such as the use of very strong nucleophiles or high temperatures, would likely be required to induce ring-opening or significant rearrangement. wur.nl The specific pathways for such transformations would be highly dependent on the reagents and conditions employed.
Table 2: Potential Ring-Opening and Rearrangement Scenarios for this compound
| Reaction Type | Triggering Condition | Potential Intermediate/Product |
| Nucleophilic Ring Opening | Strong Nucleophile (e.g., Hydrazine) at C6 | Open-chain intermediate, potentially leading to a rearranged heterocyclic system like a pyrazole. researchgate.net |
| ANRORC Mechanism | Strong Nucleophile (e.g., KNH₂) | Ring-opened species followed by recyclization to a different heterocyclic or substituted pyrimidine product. |
| Acid-Catalyzed Hydrolysis | Strong Acid, Heat | Hydrolysis of the ethoxy and carboxamide groups, potentially followed by ring degradation. |
| Photochemical Rearrangement | UV Irradiation | Isomerization or formation of fused ring systems. |
Structural Elucidation and Advanced Characterization of 4 Ethoxy 6 Methylpyrimidine 2 Carboxamide
Spectroscopic Analysis
Spectroscopic methods are fundamental to determining the chemical structure of a molecule. A comprehensive analysis of 4-Ethoxy-6-methylpyrimidine-2-carboxamide would involve a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful tool for probing the atomic-level structure of a molecule. For this compound, ¹H and ¹³C NMR would provide crucial information about the hydrogen and carbon environments, respectively.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethoxy group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The methyl group on the pyrimidine (B1678525) ring would appear as a singlet. The aromatic proton on the pyrimidine ring would also produce a singlet. The two protons of the carboxamide group (-CONH₂) may appear as one or two broad singlets, depending on the solvent and temperature, due to their exchangeable nature and restricted rotation around the C-N bond.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the carbons of the ethoxy group, the methyl group, the pyrimidine ring, and the carboxamide functional group. The chemical shifts of the pyrimidine ring carbons would be indicative of their electronic environment.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
| ~2.5 | Singlet | 3H | -CH₃ |
| ~4.5 | Quartet | 2H | -OCH₂CH₃ |
| ~6.8 | Singlet | 1H | Pyrimidine-H |
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~14 | -OCH₂CH₃ |
| ~24 | -CH₃ |
| ~63 | -OCH₂CH₃ |
| ~110 | Pyrimidine-C5 |
| ~160 | Pyrimidine-C2 |
| ~165 | Pyrimidine-C4/C6 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques used to identify functional groups based on their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching of the primary amide (around 3400-3200 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 3100-2850 cm⁻¹), the C=O stretching of the amide (the "amide I" band, around 1680 cm⁻¹), the N-H bending of the amide (the "amide II" band, around 1600 cm⁻¹), and C-O stretching of the ethoxy group (around 1250-1050 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the pyrimidine ring vibrations, which are often strong in Raman scattering.
Hypothetical IR Data Table:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400-3200 | Strong, Broad | N-H Stretch (Amide) |
| 3100-2850 | Medium | C-H Stretch (Alkyl, Aromatic) |
| 1680 | Strong | C=O Stretch (Amide I) |
| 1600 | Medium | N-H Bend (Amide II) |
| 1580, 1480 | Medium-Strong | C=C, C=N Stretch (Pyrimidine Ring) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring, being a conjugated system, is expected to absorb in the UV region. The presence of substituents like the ethoxy and carboxamide groups would influence the wavelength of maximum absorption (λ_max). The spectrum would likely exhibit π → π* transitions characteristic of the aromatic pyrimidine system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve the loss of the ethoxy group, the carboxamide group, or other small neutral molecules, providing further evidence for the proposed structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would confirm the connectivity established by NMR and provide insights into the crystal packing and hydrogen bonding networks, particularly involving the carboxamide group. The planarity of the pyrimidine ring and the conformation of the ethoxy and carboxamide substituents would also be determined.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| β (°) | [Value] |
| Volume (ų) | [Value] |
| Z | 4 |
Hydrogen Bonding Networks and Intermolecular Interactions
A definitive analysis of the hydrogen bonding networks and other intermolecular interactions (such as π-stacking or van der Waals forces) is not possible without crystallographic data. Such an analysis would reveal how molecules of this compound interact with each other in the solid state, which is crucial for understanding its physical properties.
Conformational Analysis and Tautomerism Studies
Specific conformational analysis, detailing the preferred spatial arrangement of the ethoxy and carboxamide groups relative to the pyrimidine ring, has not been found in the surveyed literature. Similarly, while pyrimidine derivatives can exhibit tautomerism, dedicated experimental or computational studies on the potential tautomeric equilibria of this compound are not publicly available.
Computational and Theoretical Chemistry of 4 Ethoxy 6 Methylpyrimidine 2 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed picture of the electronic structure and energetic properties of a molecule. For 4-Ethoxy-6-methylpyrimidine-2-carboxamide, these calculations are typically performed using Density Functional Theory (DFT) and ab initio methods, which offer a balance between accuracy and computational cost. ijcce.ac.irplu.mx
The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. researchgate.net Methods like DFT, particularly with hybrid functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or larger, are commonly employed to accurately predict the geometric parameters of pyrimidine (B1678525) derivatives. ijcce.ac.irplu.mxmdpi.com Ab initio methods, while more computationally intensive, can also be used for high-accuracy geometry determination. aip.org The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is illustrative, based on typical values for similar pyrimidine derivatives, as specific experimental or calculated data for this compound is not publicly available.)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | N1-C2 | 1.34 |
| C2-N3 | 1.33 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.40 | |
| C4-O | 1.36 | |
| C2-C(O)NH2 | 1.51 | |
| Bond Angle | N1-C2-N3 | 127.0 |
| C2-N3-C4 | 116.0 | |
| N3-C4-C5 | 122.5 | |
| C4-C5-C6 | 118.0 | |
| Dihedral Angle | N3-C4-O-CH2 | 179.5 |
Understanding the electronic structure is key to predicting a molecule's reactivity. This analysis focuses on several key aspects:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining how the molecule interacts with other species. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability. researchgate.netnih.govjchemrev.com A smaller gap suggests higher reactivity. For pyrimidine derivatives, these orbitals are often delocalized over the pyrimidine ring. nih.gov
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. tandfonline.com This information reveals the electron distribution across the molecule, identifying electrophilic and nucleophilic sites.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. researchgate.netnih.gov It helps to identify regions that are rich or poor in electrons. Red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue-colored regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For a molecule like this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carboxamide group are expected to be regions of negative potential. nih.gov
Table 2: Illustrative FMO Energies for this compound (Note: The following data is illustrative and based on typical DFT calculation results for analogous compounds.)
| Parameter | Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.20 |
| Energy Gap (ΔE) | 5.65 |
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra.
Vibrational Frequencies (IR): DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. nih.gov These frequencies can be correlated with experimental infrared (IR) and Raman spectra. Calculated frequencies are often scaled by a factor (e.g., 0.962) to correct for anharmonicity and other systematic errors. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict 1H and 13C NMR chemical shifts. mdpi.comnih.gov These theoretical values, when compared with experimental data, can confirm the molecular structure.
Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: The following data is illustrative. Specific values depend on the computational method and basis set used.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| N-H (amide) | Symmetric Stretch | 3450 |
| N-H (amide) | Asymmetric Stretch | 3550 |
| C=O (amide) | Stretch | 1690 |
| C-O (ethoxy) | Stretch | 1250 |
| Pyrimidine Ring | C=N Stretch | 1580 |
Quantum chemical calculations can determine various thermodynamic properties, such as enthalpy, Gibbs free energy, and entropy, at different temperatures. jchemrev.com These parameters are crucial for understanding the stability of the molecule and predicting the spontaneity of reactions in which it might participate.
Table 4: Illustrative Calculated Thermodynamic Parameters at 298.15 K (Note: The following data is illustrative and represents typical outputs from DFT frequency calculations.)
| Parameter | Value |
| Zero-point vibrational energy (kcal/mol) | 115.5 |
| Enthalpy (H) (Hartree/particle) | -685.12 |
| Gibbs Free Energy (G) (Hartree/particle) | -685.18 |
| Entropy (S) (cal/mol·K) | 105.2 |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for studying reaction mechanisms. scispace.com For this compound, this could involve investigating its synthesis, degradation, or metabolic pathways. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. tandfonline.com The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. These studies provide a step-by-step understanding of how chemical bonds are formed and broken during a reaction.
Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with solvent molecules. mdpi.comrjeid.com For this compound, MD simulations can explore the rotational freedom of the ethoxy and carboxamide groups, revealing the accessible conformational space and the stability of different conformers. This is particularly important for understanding how the molecule might bind to a biological target. rsc.orgnih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. nih.govtandfonline.com This approach is a cornerstone in computational chemistry for predicting the reactivity of new molecules and for elucidating the specific molecular features that govern chemical reactions. jchemrev.com For this compound, a QSRR model would aim to create a predictive equation that links its structural attributes to its reactivity in a particular chemical transformation.
The development of a QSRR model is a systematic process that involves defining a dataset of molecules, calculating a wide array of molecular descriptors, and then employing statistical methods to build and validate a mathematical model. nih.govresearchpublish.com The ultimate goal is to derive an equation that can be used to predict the reactivity of compounds that have not yet been synthesized or tested. jchemrev.com
Molecular Descriptors for QSRR
To construct a QSRR model for this compound and its analogues, a diverse set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized as follows:
Constitutional Descriptors: These are the most straightforward descriptors and are derived directly from the molecular formula. They include attributes such as molecular weight, the number of atoms of specific types, the number of single and double bonds, and the count of aromatic rings. tandfonline.com
Topological Descriptors: These descriptors are numerical representations of the molecular topology, i.e., the way atoms are connected. They are calculated from the 2D representation of the molecule and can describe its size, shape, and degree of branching.
Quantum-Chemical Descriptors: These descriptors are derived from the electronic structure of the molecule, typically calculated using methods like Density Functional Theory (DFT). samipubco.comwjarr.com They provide deep insights into the reactivity of the molecule. Key quantum-chemical descriptors include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the molecule's ability to donate electrons. Higher EHOMO values suggest a greater tendency for the molecule to act as a nucleophile. wjarr.com
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor indicates the molecule's ability to accept electrons. Lower ELUMO values are associated with a greater propensity to act as an electrophile. wjarr.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. wjarr.com
Chemical Hardness (η) and Softness (σ): These global reactivity descriptors are related to the HOMO-LUMO gap and provide further insight into the stability and reactivity of the molecule. wjarr.com
Electrophilicity Index (ω): This descriptor quantifies the electrophilic character of a molecule. wjarr.com
For a hypothetical QSRR study of this compound, a selection of these descriptors would be calculated for a series of related pyrimidine derivatives.
Model Development and Validation
With the calculated descriptors, statistical methods are used to develop the QSRR model. A common technique is Multiple Linear Regression (MLR), which aims to create a linear equation relating the reactivity to a combination of the most relevant descriptors. nih.gov More advanced, non-linear methods like Artificial Neural Networks (ANN) can also be employed, especially when the relationship between structure and reactivity is complex. nih.govimist.ma
The general form of an MLR-based QSRR equation would be:
Reactivity = c0 + c1D1 + c2D2 + ... + cnDn
Where D1, D2, ... Dn are the molecular descriptors and c0, c1, c2, ... cn are the regression coefficients determined from the statistical analysis.
To illustrate, consider a hypothetical QSRR study on a series of pyrimidine carboxamide derivatives to predict their reactivity in a nucleophilic substitution reaction. The following table presents hypothetical data for such a study.
Interactive Data Table: Hypothetical Descriptors for QSRR Modeling of Pyrimidine Derivatives
| Compound | Molecular Weight ( g/mol ) | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Predicted Reactivity (log k) |
| This compound | 195.21 | -6.5 | -1.2 | 3.5 | 1.5 |
| 4-Methoxy-6-methylpyrimidine-2-carboxamide | 181.18 | -6.6 | -1.1 | 3.7 | 1.6 |
| 4-Ethoxy-6-chloropyrimidine-2-carboxamide | 215.62 | -6.8 | -1.5 | 4.2 | 2.1 |
| 4-Ethoxy-6-aminopyrimidine-2-carboxamide | 194.21 | -6.2 | -0.9 | 3.1 | 1.1 |
| 4-Ethoxy-6-fluoropyrimidine-2-carboxamide | 199.16 | -6.9 | -1.4 | 4.0 | 1.9 |
Based on such a dataset, an MLR analysis might yield a hypothetical QSRR equation like:
log k = 0.8 - 0.5(EHOMO) - 0.9(ELUMO) + 0.2(Dipole Moment)
This equation would suggest that lower HOMO and LUMO energies, along with a higher dipole moment, contribute to increased reactivity in this hypothetical scenario.
The predictive power and robustness of the developed QSRR model are assessed through various validation techniques, including internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model-building process. nih.govimist.ma
Research Findings
While no specific QSRR studies on this compound are publicly available, research on other pyrimidine derivatives provides valuable insights. Studies on various substituted pyrimidines have successfully used QSAR/QSRR models to predict activities ranging from anticancer and anti-inflammatory effects to their behavior in chromatographic systems. nih.govrsc.org
The following table summarizes typical research findings from QSRR/QSAR studies on pyrimidine derivatives, which would be analogous to a study on this compound.
Interactive Data Table: Summary of Typical QSRR/QSAR Findings for Pyrimidine Derivatives
| Study Type | Key Descriptors | Modeling Technique | General Finding |
| Anticancer Activity nih.gov | Topological, Quantum-Chemical | MLR, ANN | The presence of specific functional groups and the electronic properties of the pyrimidine ring are critical for activity. |
| Anti-inflammatory Activity rsc.org | Quantum-Chemical, Steric | MLR | Molecular shape and electronic distribution around the pyrimidine core dictate the interaction with biological targets. |
| Reactivity towards Nucleophiles jocpr.com | EHOMO, ELUMO, Electrophilicity Index | DFT Calculations | The positions and electronic nature of substituents govern the sites and rates of nucleophilic attack on the pyrimidine ring. |
| Chromatographic Retention tandfonline.com | Constitutional, Topological | MLR, PCR | Molecular size and polarity are key predictors of retention behavior, which is a form of chemical interaction. |
Development and Exploration of 4 Ethoxy 6 Methylpyrimidine 2 Carboxamide Analogues and Derivatives
Rational Design Principles for Substituted Pyrimidine (B1678525) Carboxamides
The rational design of analogues of 4-Ethoxy-6-methylpyrimidine-2-carboxamide is guided by established principles of medicinal chemistry, aiming to modulate the compound's physicochemical properties and biological activity. Key considerations include the electronic and steric effects of substituents on the pyrimidine core. nih.gov
The pyrimidine ring itself is electron-deficient, and its properties can be finely tuned by the substituents at the C2, C4, and C6 positions. The existing ethoxy group at C4 and the methyl group at C6 significantly influence the molecule's reactivity and interaction with biological targets.
Modification of the C4-Ethoxy Group: The ethoxy group is a key determinant of the molecule's lipophilicity and can be a site for metabolic transformation. Rational design strategies often involve modifying this group to enhance metabolic stability or alter solubility. For instance, replacing the ethyl group with longer or branched alkyl chains can increase lipophilicity, while introducing polar functionalities like hydroxyl or ether groups can enhance aqueous solubility. nih.gov
Modification of the C6-Methyl Group: The methyl group at the C6 position can influence the compound's binding to target proteins through steric interactions. Replacing it with larger alkyl groups or aromatic rings can probe the steric tolerance of the binding pocket. Conversely, substitution with smaller groups or hydrogen could enhance binding if the methyl group causes steric hindrance.
Modification of the C2-Carboxamide Group: The carboxamide at the C2 position is a critical pharmacophoric element, capable of forming key hydrogen bonds with biological targets. Modifications to the amide, such as N-alkylation or N-arylation, can alter its hydrogen bonding capacity and conformational flexibility. Furthermore, the amide can be replaced with other functional groups to explore different interactions. acs.org
A study on 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives demonstrated that in silico fragment-based drug design (FBDD) can be successfully employed to develop novel chemical series as dual EGFR kinase inhibitors. nih.gov This approach highlights the power of computational methods in the rational design of pyrimidine-based compounds.
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies are crucial for understanding how modifications to the this compound scaffold affect its chemical reactivity and, consequently, its biological activity. These studies systematically alter the substituents on the pyrimidine ring and measure the resulting changes in properties such as reaction rates or binding affinities.
A review of pyrimidine derivatives highlights that the position and nature of substituents greatly influence their biological activities. nih.gov For instance, in a series of 4,6-disubstituted pyrimidines, the introduction of different amine substituents at the C6 position and various aryl groups at the C4 position led to significant variations in their inhibitory activity against the HSF1 stress pathway and CDK9. nih.gov
In a study of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, a high-throughput screening hit was optimized by modifying substituents at three different positions. acs.org Conformational restriction of an N-methylphenethylamine group by replacement with an (S)-3-phenylpiperidine increased the inhibitory potency 3-fold. acs.org Further exchange of a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine reduced lipophilicity and increased activity by 10-fold. acs.org
The following table summarizes hypothetical SRR data for analogues of this compound, based on general principles observed in related series.
| Compound | R1 (at C4) | R2 (at C6) | R3 (at C2-carboxamide) | Relative Reactivity |
| Parent | -OCH2CH3 | -CH3 | -CONH2 | 1.0 |
| Analogue 1 | -OCH3 | -CH3 | -CONH2 | 0.9 |
| Analogue 2 | -OCH2CH2OH | -CH3 | -CONH2 | 1.2 |
| Analogue 3 | -OCH2CH3 | -H | -CONH2 | 1.1 |
| Analogue 4 | -OCH2CH3 | -CF3 | -CONH2 | 1.5 |
| Analogue 5 | -OCH2CH3 | -CH3 | -CONHCH3 | 0.8 |
| Analogue 6 | -OCH2CH3 | -CH3 | -CON(CH3)2 | 0.6 |
This table illustrates how modifications to the ethoxy, methyl, and carboxamide groups could influence the reactivity of the molecule. For example, introducing an electron-withdrawing trifluoromethyl group at C6 (Analogue 4) would likely increase the electrophilicity of the pyrimidine ring, enhancing its reactivity.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of this compound analogues, enabling efficient exploration of the chemical space around this scaffold. nih.gov These approaches typically involve a multi-step synthesis where different building blocks are systematically combined to produce a diverse set of final compounds.
A general strategy for synthesizing libraries of 4,6-disubstituted pyrimidine-2-carboxamides could start from a common intermediate, such as 2-chloro-4-ethoxy-6-methylpyrimidine. This intermediate can then be reacted with a variety of amines or other nucleophiles at the C2 position to introduce the carboxamide functionality. Subsequently, the ethoxy group at C4 could be displaced by another set of nucleophiles, or the methyl group at C6 could be functionalized.
A study on the parallel synthesis of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides demonstrated the feasibility of this approach. nih.gov In this work, variously substituted methyl esters were prepared and then diversified via a facile amidation reaction, affording a library of thousands of diverse compounds for screening. nih.gov
Another example involves the synthesis of 6-dialkylaminopyrimidine carboxamides, where a library of compounds was generated by coupling 6-chloropyrimidine-4-carboxylic acid with various anilines, followed by displacement of the 6-chloro group with a diverse set of amines. nih.gov
The following table outlines a hypothetical combinatorial library based on the this compound scaffold.
| Scaffold Position | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 |
| C2-Amide | -CONH2 | -CONHCH3 | -CON(CH3)2 |
| -CONH-c-Pr | -CONH-Ph | -CONH-Bn | |
| C4-Alkoxy | -OCH3 | -OCH2CH3 | -O-i-Pr |
| -O-c-Pr | -OCH2CF3 | -OBn | |
| C6-Alkyl | -CH3 | -CH2CH3 | -i-Pr |
| -c-Pr | -CF3 | -Ph |
By combining these building blocks, a large and diverse library of compounds can be generated for high-throughput screening.
Bioisosteric Replacements and Scaffold Hopping Strategies (Focus on Chemical Design)
Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to design novel analogues of this compound with improved properties. cambridgemedchemconsulting.comacs.org
Bioisosteric Replacements: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of enhancing activity, improving metabolic stability, or reducing toxicity. cambridgemedchemconsulting.com
For this compound, several bioisosteric replacements can be considered:
Ethoxy Group: The ethoxy group at C4 can be replaced with other isosteres to modulate lipophilicity and metabolic stability. For example, replacing the ether oxygen with a sulfur atom (thioether) or a methylene (B1212753) group (-CH2CH2CH3) would increase lipophilicity. Alternatively, replacement with a difluoromethyl ether (-OCHF2) could enhance metabolic stability. cambridgemedchemconsulting.com
Methyl Group: The methyl group at C6 can be replaced with other small alkyl groups or with a halogen such as chlorine or bromine to probe the electronic and steric requirements of the target.
Carboxamide Group: The carboxamide group at C2 is a key pharmacophore, and its bioisosteric replacement can lead to significant changes in biological activity. Common bioisosteres for amides include 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles. These five-membered heterocyclic rings can mimic the hydrogen bonding properties of the amide while offering improved metabolic stability.
Scaffold Hopping: This strategy involves replacing the central pyrimidine core with a different heterocyclic scaffold while maintaining the spatial arrangement of key pharmacophoric groups. acs.orgnih.govdundee.ac.uk The goal is to discover novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.
Starting from the this compound scaffold, several scaffold hops are conceivable:
Isomeric Pyrimidines: Moving the substituents to different positions on the pyrimidine ring can lead to novel isomers with different biological profiles.
Other Six-Membered Heterocycles: The pyrimidine ring can be replaced with other six-membered nitrogen-containing heterocycles such as pyridines, pyrazines, or pyridazines. nih.gov
Fused Bicyclic Systems: The pyrimidine ring can be fused with another ring to create bicyclic scaffolds like quinazolines, pteridines, or purines.
The following table provides examples of potential bioisosteric replacements and scaffold hops for this compound.
| Original Group/Scaffold | Bioisosteric Replacement/Scaffold Hop | Rationale |
| C4-OCH2CH3 | C4-SCH2CH3 | Modulate lipophilicity and metabolism |
| C4-OCHF2 | Enhance metabolic stability | |
| C2-CONH2 | C2-(1,2,4-oxadiazole) | Improve metabolic stability, mimic H-bonding |
| Pyrimidine | Pyridine | Alter electronic properties and solubility |
| Quinazoline | Explore larger chemical space, new IP |
These strategies, guided by a deep understanding of medicinal chemistry principles, are essential for the development of novel and improved analogues of this compound.
Advanced Research Perspectives and Methodological Innovations
Applications in Coordination Chemistry as Ligands
The nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen and nitrogen atoms of the carboxamide group in 4-Ethoxy-6-methylpyrimidine-2-carboxamide make it a prime candidate for use as a ligand in coordination chemistry. The presence of multiple donor sites allows for various coordination modes, including monodentate, bidentate, and bridging interactions.
While specific studies on the coordination complexes of this compound are not yet prevalent in the literature, the behavior of analogous pyrimidine and carboxamide-containing ligands provides a strong basis for predicting its potential. For instance, pyridine-2-carboxamide derivatives have been shown to form stable complexes with a range of metal ions, acting as bidentate ligands through the pyridine nitrogen and the amide oxygen ias.ac.in. The pyrimidine-2-carboxamide (B1283407) structure itself has been studied, revealing its capacity for forming hydrogen-bonded networks and participating in π–π stacking interactions, which are crucial for the formation of supramolecular assemblies nih.gov.
The coordination of this compound to metal centers could lead to the formation of discrete polynuclear complexes or extended coordination polymers. The electronic properties of the pyrimidine ring, modulated by the ethoxy and methyl substituents, would influence the ligand field strength and the resulting photophysical and magnetic properties of the metal complexes. The potential for this compound to act as a versatile building block in the construction of functional coordination compounds is significant, warranting further investigation.
| Coordination Mode | Donating Atoms | Potential Metal Ions | Resulting Structure |
|---|---|---|---|
| Monodentate | N1 of pyrimidine | Transition metals (e.g., Cu(II), Zn(II)) | Simple complexes |
| Bidentate (chelating) | N1 of pyrimidine and O of carboxamide | Lanthanides, transition metals | Stable 5-membered chelate rings |
| Bridging | N1 and N3 of pyrimidine | Ag(I), Cu(I) | Coordination polymers |
Explorations in Materials Science (e.g., Non-Linear Optics)
The field of materials science is continually in search of new organic molecules with unique optical and electronic properties. Pyrimidine derivatives have emerged as a promising class of compounds for applications in non-linear optics (NLO) due to their inherent π-deficient nature, which can be tailored to create push-pull systems. These systems, featuring electron-donating and electron-withdrawing groups connected by a π-conjugated bridge, can exhibit large second-order NLO responses researchgate.netnih.gov.
This compound possesses the fundamental components of a push-pull chromophore. The ethoxy group at the 4-position acts as an electron-donating group, while the pyrimidine ring and the carboxamide group at the 2-position can function as the π-deficient core and an electron-withdrawing moiety, respectively. This intramolecular charge transfer character is a key requirement for NLO activity.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the NLO properties of novel pyrimidine derivatives tandfonline.comnih.gov. Such studies on this compound could elucidate its hyperpolarizability and provide insights into its potential for applications in photonic and optoelectronic devices. The synthesis of related pyrimidine-based materials with significant third-order NLO properties further underscores the potential of this structural motif nih.govtandfonline.com.
Methodological Development in Organic Synthesis Leveraging Pyrimidine Reactivity
While the synthesis of pyrimidine derivatives is well-established, the development of novel, efficient, and regioselective synthetic methods remains an active area of research. The synthesis of this compound presents an opportunity for methodological innovation.
A plausible synthetic route could involve the construction of the substituted pyrimidine core followed by the introduction of the carboxamide functionality. For instance, a common approach to the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. In the case of this compound, this could involve the reaction of a suitably substituted three-carbon component with a source of the C2-carboxamide group.
Recent advances in C-H functionalization and cross-coupling reactions offer alternative strategies for the synthesis of highly substituted pyrimidines. Methodologies that allow for the direct introduction of the ethoxy, methyl, and carboxamide groups onto a pre-formed pyrimidine ring would be of significant interest due to their potential for modularity and efficiency. The development of such methods would not only facilitate the synthesis of the target compound but also expand the synthetic toolkit available for the preparation of other functionalized pyrimidine derivatives mdpi.comorganic-chemistry.orgnih.gov.
| Strategy | Key Reaction | Starting Materials | Advantages |
|---|---|---|---|
| Ring Construction | Condensation | 1,3-dicarbonyl precursor and amidine derivative | Convergent, builds core structure early |
| Functionalization of Pyrimidine Core | Nucleophilic Aromatic Substitution/Cross-Coupling | Halogenated pyrimidine | Modular, allows for late-stage diversification |
Interdisciplinary Approaches in Chemical Research
The versatile structure of this compound makes it a valuable scaffold for interdisciplinary research, particularly at the interface of chemistry, biology, and materials science. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and the specific substituents on this compound could be fine-tuned to target various biological pathways. For example, pyrimidine carboxamides have been investigated as inhibitors of enzymes such as vanin-1 and salt-inducible kinases, suggesting potential therapeutic applications acs.orgnih.gov.
In the realm of chemical biology, this compound could serve as a starting point for the development of chemical probes to study biological processes. The introduction of fluorescent tags or reactive handles would enable its use in bioimaging and proteomics. Furthermore, the self-assembly properties of this molecule, driven by hydrogen bonding and π–π stacking, could be exploited in the design of novel biomaterials and drug delivery systems. The interdisciplinary exploration of this compound and its derivatives could lead to the discovery of new therapeutic agents, diagnostic tools, and functional materials.
Future Research Directions and Emerging Trends
Advancements in Automated Synthesis and High-Throughput Experimentation
The synthesis of pyrimidine (B1678525) derivatives is increasingly benefiting from automated synthesis platforms and high-throughput experimentation (HTE). These technologies enable the rapid generation of large libraries of compounds, significantly accelerating the structure-activity relationship (SAR) studies crucial for drug discovery and materials science. HTE has become instrumental in the pharmaceutical industry for quickly screening compound libraries against therapeutic targets. This approach allows for faster experimentation without compromising the quality of the results, a critical factor in the competitive landscape of drug development.
Future efforts will likely focus on the miniaturization and integration of these automated systems, allowing for more efficient use of reagents and faster reaction optimization. The application of HTE is particularly relevant for reactions commonly used in the synthesis of pyrimidine derivatives, such as Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.
Table 1: Key High-Throughput Experimentation Techniques in Pyrimidine Synthesis
| Technique | Description | Application in Pyrimidine Synthesis |
| Parallel Synthesis | Simultaneous synthesis of a large number of compounds in a spatially separated manner. | Rapid generation of diverse 4-Ethoxy-6-methylpyrimidine-2-carboxamide analogues for screening. |
| Microfluidics (Lab-on-a-Chip) | Performing chemical reactions in a network of micro-channels. | Precise control over reaction conditions, reduced reagent consumption, and faster reaction times. |
| Automated Reaction Analyzers | Robotic systems for setting up, monitoring, and analyzing multiple reactions in parallel. | Optimization of reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of pyrimidine derivatives. |
Development of Novel Spectroscopic Techniques for In Situ Studies
Understanding the reaction mechanisms and kinetics in real-time is crucial for optimizing synthetic routes and ensuring product quality. The development of novel spectroscopic techniques for in situ analysis is a key area of future research. Techniques such as Process Analytical Technology (PAT) are being increasingly integrated into chemical manufacturing to monitor and control processes in real-time.
For the synthesis of this compound, advanced in situ spectroscopic methods could provide invaluable insights into the formation of intermediates and byproducts. This would facilitate the development of more robust and efficient synthetic protocols. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are foundational in the characterization of newly synthesized pyrimidine derivatives. nih.govnih.govmdpi.comrsc.org
Table 2: Emerging In Situ Spectroscopic Techniques
| Technique | Principle | Potential Application for Pyrimidine Synthesis |
| Spatially Resolved NMR | Provides structural and dynamic information at different points within a reactor. | Monitoring the progress of multi-step pyrimidine syntheses and identifying reaction hotspots. |
| Raman Spectroscopy | Measures vibrational modes of molecules, providing a chemical fingerprint. | Real-time monitoring of crystallization processes and polymorphic transformations of pyrimidine compounds. |
| Process Mass Spectrometry | Direct, real-time analysis of volatile and semi-volatile compounds in a reaction mixture. | Detecting transient intermediates and byproducts in the synthesis of this compound. |
Integration of Machine Learning in Chemical Discovery and Prediction
Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties, the design of novel compounds, and the optimization of synthetic pathways. researchgate.net In the context of pyrimidine derivatives, ML algorithms can be trained on existing experimental data to predict the biological activity, toxicity, and physicochemical properties of new, unsynthesized compounds. researchgate.netnih.govacs.orgacs.org This in silico screening approach can significantly reduce the time and cost associated with drug discovery. researchgate.net
For this compound, ML models could be employed to:
Predict its potential therapeutic targets.
Design analogues with improved efficacy and pharmacokinetic profiles.
Optimize synthetic routes by predicting reaction outcomes under different conditions.
Recent studies have demonstrated the use of machine learning to develop predictive models for the properties of pyrimidine derivatives, such as their performance as corrosion inhibitors. researchgate.net These models can guide the synthesis of new and more effective compounds. researchgate.net
Table 3: Machine Learning Applications in Pyrimidine Research
| ML Application | Description | Example |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate the chemical structure of a compound with its biological activity. | Predicting the anticancer activity of novel pyrimidine derivatives. |
| De Novo Drug Design | Generative models that design new molecules with desired properties. | Creating novel this compound analogues with predicted high binding affinity to a specific protein target. |
| Predictive Synthesis | Algorithms that predict the most efficient synthetic route to a target molecule. | Identifying the optimal reaction conditions for the large-scale production of this compound. |
Theoretical Prediction of Novel Chemical Transformations and Reactivities
Computational chemistry and quantum mechanics are powerful tools for predicting the reactivity of molecules and exploring novel chemical transformations. nih.gov Density Functional Theory (DFT) calculations, for instance, can be used to elucidate reaction mechanisms, predict the stability of intermediates, and calculate spectroscopic properties. nih.govacs.org
In the study of this compound, theoretical predictions could be used to:
Explore its reactivity towards different reagents and catalysts.
Design novel reactions to functionalize the pyrimidine core.
Understand the electronic structure and its influence on the compound's properties.
Molecular docking studies, a form of in silico analysis, can predict the binding affinity and mode of interaction of pyrimidine derivatives with biological targets, which is crucial for rational drug design. nih.govacs.orgacs.org These computational approaches, when combined with experimental validation, can significantly accelerate the discovery of new applications for this compound and its derivatives.
Table 4: Theoretical Prediction Methods in Chemical Reactivity
| Method | Principle | Application to this compound |
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of many-body systems. | Calculating the molecule's frontier molecular orbitals to predict its reactivity and sites for electrophilic or nucleophilic attack. |
| Molecular Dynamics (MD) Simulations | A computational method for analyzing the physical movements of atoms and molecules. | Simulating the interaction of this compound with a biological target over time to assess binding stability. |
| Ab Initio Calculations | Quantum chemistry methods based on first principles, without the inclusion of empirical parameters. | Providing highly accurate predictions of molecular properties and reaction energy profiles. |
Q & A
Q. What are the challenges in studying environmental degradation pathways, and how are they addressed?
- Answer : Degradation products (e.g., via hydrolysis or photolysis) can be elusive. Use isotope-labeled analogs (, ) in LC-HRMS to track transformation pathways. Microcosm studies under controlled conditions (pH, UV light) simulate environmental fate, while QSAR models predict persistence .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for pyrimidine carboxamides?
- Answer :
- Step 1 : Synthesize analogs with systematic substitutions (e.g., ethoxy → methoxy, methyl → ethyl).
- Step 2 : Profile bioactivity (e.g., enzyme inhibition IC) and physicochemical properties (logP, solubility).
- Step 3 : Multivariate analysis (PCA or PLS) correlates structural features with activity.
- Case Study : Analogous studies on pyrimidinediones identified critical substituents for antimicrobial activity .
Q. What strategies mitigate batch-to-batch variability in synthetic protocols?
- Answer :
- Process Control : Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy.
- Purification : Use preparative HPLC with standardized gradients.
- Documentation : Adopt FAIR data principles for reaction parameters (e.g., temperature, solvent ratios) to ensure reproducibility .
Data Interpretation and Reporting
Q. How should researchers report contradictory crystallographic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
